molecular formula C19H16N4OS B6064244 2-(1,3-benzothiazol-2-ylamino)-5-benzyl-6-methylpyrimidin-4(1H)-one

2-(1,3-benzothiazol-2-ylamino)-5-benzyl-6-methylpyrimidin-4(1H)-one

Cat. No.: B6064244
M. Wt: 348.4 g/mol
InChI Key: IFRGPPGBDPAJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzothiazol-2-ylamino)-5-benzyl-6-methylpyrimidin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-5-benzyl-6-methylpyrimidin-4(1H)-one typically involves the condensation of 2-aminobenzothiazole with a suitable pyrimidinone precursor. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylamino)-5-benzyl-6-methylpyrimidin-4(1H)-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole and pyrimidinone compounds .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-5-benzyl-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-5-benzyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-14(11-13-7-3-2-4-8-13)17(24)22-18(20-12)23-19-21-15-9-5-6-10-16(15)25-19/h2-10H,11H2,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRGPPGBDPAJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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